5-(Bromoethynyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(Bromoethynyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic, heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromoethynyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of ethynylpyrimidine-2,4(1H,3H)-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Bromoethynyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
5-(Bromoethynyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-(Bromoethynyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with nucleic acids. The bromine atom can form covalent bonds with biological targets, leading to the inhibition of their function. The compound’s ability to participate in various chemical reactions also allows it to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Ethynylpyrimidine-2,4(1H,3H)-dione: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Iodoethynylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an iodine atom, which can lead to different reactivity and biological activity.
5-(Chloroethynyl)pyrimidine-2,4(1H,3H)-dione: Contains a chlorine atom, offering different chemical properties and reactivity.
Uniqueness
5-(Bromoethynyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials .
Properties
CAS No. |
77530-00-8 |
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Molecular Formula |
C6H3BrN2O2 |
Molecular Weight |
215.00 g/mol |
IUPAC Name |
5-(2-bromoethynyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H3BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h3H,(H2,8,9,10,11) |
InChI Key |
LKTQRCSUYNIRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C#CBr |
Origin of Product |
United States |
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